molecular formula C₂₂H₁₇D₅ClN₅O₂ B1155099 GSK 525762A-d5

GSK 525762A-d5

Cat. No.: B1155099
M. Wt: 428.93
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK 525762A-d5 is a deuterated analog of the BET (bromodomain and extraterminal) inhibitor GSK525762A (I-BET 762). Its molecular formula is C₂₂H₁₇D₅ClN₅O₂, with a molecular weight of 428.93 g/mol . The compound is labeled with five deuterium atoms, a modification designed to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, a common strategy in pharmacokinetic optimization . It is classified as a biochemical tool and is utilized in research settings, particularly for studying BET protein inhibition mechanisms and deuterium isotope effects in drug metabolism .

Properties

Molecular Formula

C₂₂H₁₇D₅ClN₅O₂

Molecular Weight

428.93

Synonyms

(4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide-d5;  I-BET 762-d5; 

Origin of Product

United States

Comparison with Similar Compounds

GSK525762A (Non-Deuterated Parent Compound)

Structural and Functional Similarities :

  • Molecular Formula : C₂₂H₂₂ClN₅O₂ (vs. C₂₂H₁₇D₅ClN₅O₂ for the deuterated form).
  • Biological Activity : Both compounds target BET proteins, which regulate transcription of oncogenes such as MYC. GSK525762A inhibits BET bromodomains, displacing them from chromatin and suppressing cancer cell proliferation .
  • Applications : Used in oncology research, particularly for hematologic malignancies and solid tumors.

Key Differences :

  • Metabolic Stability: Deuterium substitution in GSK 525762A-d5 slows hepatic metabolism, extending half-life compared to the non-deuterated parent compound .
  • Research Use : GSK525762A-d5 is primarily employed in tracer studies and metabolic profiling, whereas GSK525762A is used for direct BET inhibition assays .

GSK 525768A (Inactive Enantiomer)

Structural Similarities :

  • Molecular Formula : Identical to GSK525762A (C₂₂H₂₂ClN₅O₂) but with a different stereochemical configuration .
  • CAS Number : 1260530-25-3 (vs. 1260907-17-2 for GSK525762A) .

Functional Differences :

  • BET Activity : GSK 525768A is pharmacologically inactive against BET proteins, serving as a negative control in mechanistic studies .
  • Applications : Used in cancer research to differentiate BET-specific effects from off-target outcomes .

GS 39783-d8 (Functionally Similar Deuterated Compound)

It highlights the broader utility of deuteration in enhancing drug-like properties, such as metabolic stability and bioavailability, though its primary target (GABAB receptor) differs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Parameter This compound GSK525762A (Parent) GSK 525768A (Inactive Enantiomer)
Molecular Formula C₂₂H₁₇D₅ClN₅O₂ C₂₂H₂₂ClN₅O₂ C₂₂H₂₂ClN₅O₂
Molecular Weight (g/mol) 428.93 428.00 428.00
CAS Number 1260907-17-2 1260907-17-2 1260530-25-3
Biological Activity BET inhibitor (deuterated) BET inhibitor Inactive
Key Application Metabolic stability studies Oncology research Negative control in BET studies
Source

Table 2: Pharmacokinetic Properties

Property This compound GSK525762A
Metabolic Stability High (deuterium substitution) Moderate
Half-Life (in vitro) Extended Standard
Solubility (DMSO) Not reported ≥100 mg/mL (235.90 mM)
Storage Conditions -80°C (6 months) -20°C (3 years)

Research Findings and Implications

Deuterium Effects : this compound’s deuterium labeling reduces metabolic clearance, making it valuable for studying long-term BET inhibition without frequent dosing .

Enantiomer Specificity : The inactivity of GSK 525768A confirms that BET inhibition by GSK525762A is stereospecific, ruling out off-target effects .

Comparative Utility : While GSK525762A is the lead compound for therapeutic development, this compound provides critical insights into deuterium’s role in drug design .

Q & A

Q. How can researchers validate novel biomarkers linked to this compound resistance in vivo?

  • Methodological Answer : Perform longitudinal sampling of tumor biopsies for genomic (e.g., whole-exome sequencing) and proteomic profiling. Use patient-derived xenograft (PDX) models to recapitulate resistance mechanisms. Correlate findings with clinical response datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.